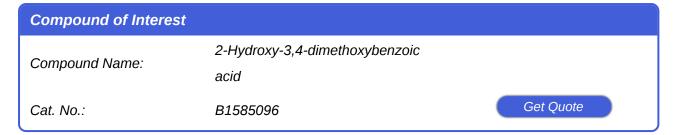


# physical and chemical properties of 2-Hydroxy-3,4-dimethoxybenzoic acid

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An In-depth Technical Guide on 2-Hydroxy-3,4-dimethoxybenzoic Acid

#### Introduction

**2-Hydroxy-3,4-dimethoxybenzoic acid**, also known as 3,4-dimethoxysalicylic acid, is an organic compound and a derivative of benzoic acid.[1][2][3] As a methoxybenzoic acid, it belongs to a class of compounds that are of interest in various fields of chemical and biological research.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. The information is intended for researchers, scientists, and professionals in drug development.

## **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of **2-Hydroxy-3,4-dimethoxybenzoic acid** are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Hydroxy-3,4-dimethoxybenzoic acid



Property	Value	Source(s)
IUPAC Name	2-Hydroxy-3,4- dimethoxybenzoic acid	N/A
Synonyms	3,4-Dimethoxysalicylic acid, Benzoic acid, 2-hydroxy-3,4- dimethoxy-	[1][3]
CAS Number	5653-46-3	[1][2][4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>5</sub>	[1][3][4][5]
Molecular Weight	198.17 g/mol	[1][3][5]
Appearance	Not specified (typically a solid)	N/A
Melting Point	168-169 °C, 170-172 °C	[1][3][4]
Boiling Point	334 °C	[3][4]
Density	1.335 g/cm <sup>3</sup>	[3][4][5]
Flash Point	134 °C	[3][4]
Solubility	Soluble in DMSO.[5] Other benzoic acid derivatives show increased solubility in organic solvents like ethanol and ethyl acetate with rising temperature.[6]	N/A
рКа	No experimental data found.  Predicted pKa for the structurally similar 3,4-dimethoxybenzoic acid is 4.14-4.36.[7]	N/A
XLogP3	1.9	[3]

Table 2: Chemical Identifiers



Identifier	Value	Source(s)
Canonical SMILES	COC1=C(C(=C(C=C1)C(=O)O)O)OC	[1][5][8]
InChI	InChI=1S/C9H10O5/c1-13-6-4- 3-5(9(11)12)7(10)8(6)14-2/h3- 4,10H,1-2H3,(H,11,12)	[1][8]
InChIKey	CJFQIVAOBBTJCI- UHFFFAOYSA-N	[1][8]

# **Experimental Protocols**

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis of **2-Hydroxy-3,4-dimethoxybenzoic acid** and general methods for determining its key physical properties.

## Synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid

A common method for the synthesis of **2-Hydroxy-3,4-dimethoxybenzoic acid** involves the selective demethylation of 2,3,4-trimethoxybenzoic acid.[2]

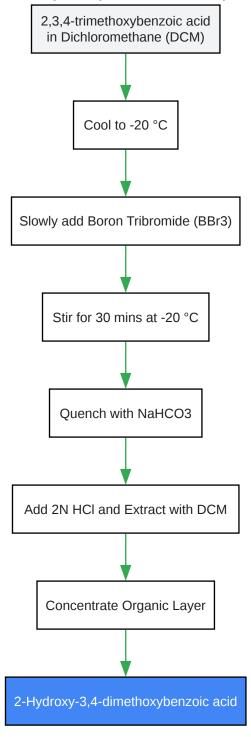
Protocol: Selective Demethylation[2]

- Dissolution: Dissolve 2,3,4-trimethoxybenzoic acid (1.06 g, 5 mmol) in dichloromethane
   (DCM) (30 mL) in a reaction vessel.
- Cooling: Cool the solution to -20 °C using a suitable cooling bath.
- Addition of Reagent: Slowly add boron tribromide (BBr<sub>3</sub>) (0.5 mL, 5.5 mmol) to the solution while maintaining the temperature at -20 °C.
- Reaction: Stir the reaction mixture continuously for 30 minutes at -20 °C.
- Quenching: Upon completion, quench the reaction by adding sodium bicarbonate (NaHCO<sub>3</sub>).
- Extraction: Add 2N hydrochloric acid (HCl) (50 mL) to the mixture, followed by extraction with dichloromethane (DCM).



• Isolation: Separate the organic layer and concentrate it to yield the final product, **2-hydroxy-3,4-dimethoxybenzoic acid**. The reported yield for this procedure is 62.2%.[2]

Synthesis of 2-Hydroxy-3,4-dimethoxybenzoic acid



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Synthesis workflow from 2,3,4-trimethoxybenzoic acid.

#### **Determination of Physical Properties**

Standard laboratory methods are employed to determine the physical properties of organic compounds.

Protocol: Melting Point Determination[9][10]

- Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Vernier melt station or a device with a heated metal block).[9][10]
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is the melting point.

Protocol: Boiling Point Determination by Simple Distillation[9][10]

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]
- Heating: The liquid sample in the round-bottom flask is heated.
- Measurement: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet, measures the temperature.
- Boiling Point: The temperature that remains constant while the vapor is condensing and collecting in the receiving flask is recorded as the boiling point.[9]

# Chemical Reactivity and Biological Activity Chemical Reactivity



The chemical structure of **2-Hydroxy-3,4-dimethoxybenzoic acid**, featuring a carboxylic acid group, a hydroxyl group, and two methoxy groups on a benzene ring, dictates its reactivity.

- Acidity: The carboxylic acid group is the primary acidic site.
- Esterification: The carboxylic acid can undergo esterification reactions with alcohols. The related compound, 3,4-dimethoxybenzoic acid, is esterified with methanol using dicyclohexylcarbodiimide (DCC) as a catalyst.[11]
- Demethylation: As seen in its synthesis, the methoxy groups can be selectively cleaved, typically with strong Lewis acids like BBr<sub>3</sub>.[2] The hydroxyl group can also be reactive, for instance, in etherification reactions.

#### **Biological Activity**

While specific biological signaling pathways for **2-Hydroxy-3,4-dimethoxybenzoic acid** are not extensively documented, it is identified as a natural product.[5] The biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

- Veratric acid (3,4-dimethoxybenzoic acid): This related compound is found in fruits and vegetables and has demonstrated anti-inflammatory and antibacterial activities.[12] It has also been shown to reduce blood pressure in animal models.[12]
- Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): This phenolic acid has been shown to inhibit the formation of fat cells (adipogenesis) and promote the breakdown of fats (lipolysis) in cell culture studies, suggesting potential anti-obesity effects.[13]
- Hydroxybenzoic Acids in General: This class of compounds is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumoral properties.[14][15][16] They can exert their effects by neutralizing free radicals, modulating enzyme activity, and interacting with cellular receptors.[15]

Given these precedents, **2-Hydroxy-3,4-dimethoxybenzoic acid** is a candidate for investigation into similar biological activities. A typical workflow for screening such a compound is outlined below.



## **Compound Acquisition** Isolation from Natural Source or Chemical Synthesis In Vitro Assays Cytotoxicity Screening Antioxidant Assays Anti-inflammatory Assays Antimicrobial Assays (e.g., DPPH, ABTS) (e.g., COX, LOX inhibition) (e.g., MIC, MBC) (e.g., MTT Assay) Mechanism of Action Target Identification Signaling Pathway Analysis (e.g., Western Blot, qPCR) In Vivo Studies Animal Model of Disease (e.g., Inflammation, Obesity)

Conceptual Workflow for Biological Activity Screening

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Toxicity & Pharmacokinetics

**Lead Compound Identification** 

Workflow for screening a natural product's bioactivity.



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